2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride
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Overview
Description
2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamide hydrochloride is a chemical compound with a molecular formula of C8H14ClF3N2O. It is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamide hydrochloride typically involves the reaction of 2,2,2-trifluoroacetamide with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. Purification steps such as crystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide: Similar in structure but with different functional groups, leading to distinct chemical properties.
1-Trifluoroacetyl piperidine: Shares the trifluoromethyl group but differs in its overall structure and applications.
2,2,2-trifluoro-N-(®-piperidin-3-yl)acetamide: A closely related compound with similar applications in research and industry.
Uniqueness
2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamide hydrochloride is unique due to its specific combination of the trifluoromethyl group and piperidine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C8H14ClF3N2O |
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Molecular Weight |
246.66 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6;/h6,12H,1-5H2,(H,13,14);1H |
InChI Key |
WOGJQBHJTRQOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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